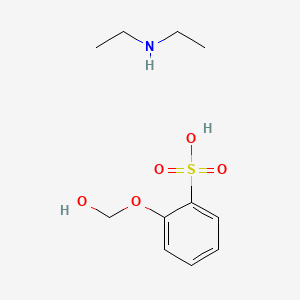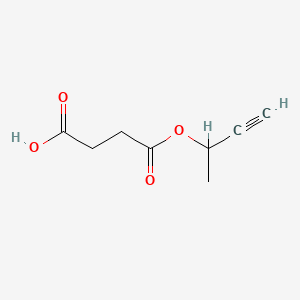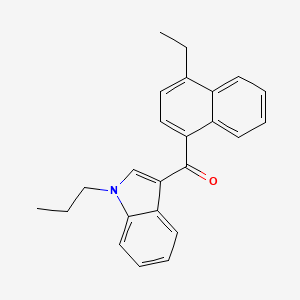
(3,4-Dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexanecarboxylate is a chemical compound with the molecular formula C14H24O6 It is characterized by the presence of two cyclohexane rings, each substituted with hydroxyl groups at the 3 and 4 positions, and connected via a carboxylate ester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexanecarboxylate typically involves the esterification of (3,4-dihydroxycyclohexyl)methanol with 3,4-dihydroxycyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can be used to convert hydroxyl groups to tosylates, which can then undergo further substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving hydroxylated cyclohexane derivatives.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (3,4-Dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexanecarboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors involved in metabolic pathways. The hydroxyl groups may play a crucial role in binding to these targets, thereby modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- (3,4-Dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexane-1-carboxylate
- (3,4-Dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexane-2-carboxylate
Comparison:
- Structural Differences: The position of the carboxylate group and the specific substitution pattern on the cyclohexane rings can vary among these compounds.
- Unique Features: (3,4-Dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexanecarboxylate is unique due to its specific ester linkage and the presence of multiple hydroxyl groups, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
94249-14-6 |
|---|---|
Formule moléculaire |
C14H24O6 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
(3,4-dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H24O6/c15-10-3-1-8(5-12(10)17)7-20-14(19)9-2-4-11(16)13(18)6-9/h8-13,15-18H,1-7H2 |
Clé InChI |
LYQQPZWYRFFELF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(CC1COC(=O)C2CCC(C(C2)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


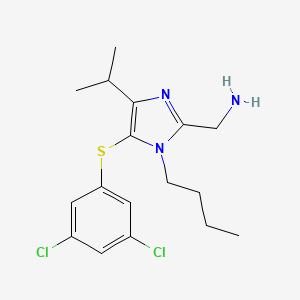
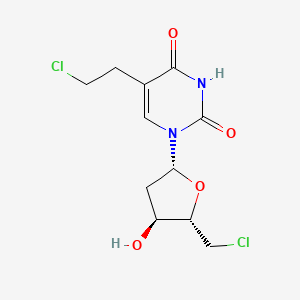
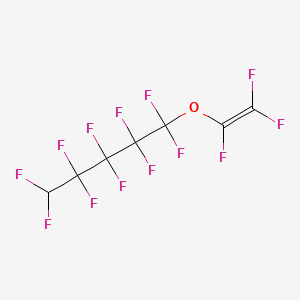

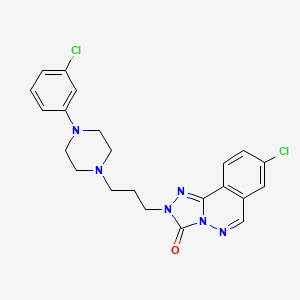
![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid hydrochloride](/img/structure/B12691998.png)

